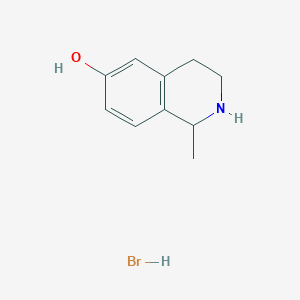

1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide

Übersicht

Beschreibung

1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is a chemical compound with the molecular formula C10H13NO.BrH. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities.

Vorbereitungsmethoden

The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the isoquinoline derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various N-substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- IUPAC Name : 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide

- Molecular Formula : C10H14BrNO

- Molecular Weight : 244.13 g/mol

- CAS Number : 25939-85-9

Structural Characteristics

The compound belongs to the isoquinoline class of alkaloids and features a tetrahydroisoquinoline core. The presence of the hydroxyl group and the bromine atom is crucial for its biological interactions.

Neuroprotective Effects

Research has highlighted the neuroprotective properties of this compound. Studies indicate that it may protect against neurotoxic agents such as MPTP and rotenone by:

- Mechanism of Action : Antagonizing glutamatergic systems and scavenging free radicals.

- Case Study : In rodent models, this compound demonstrated significant neuroprotection against dopamine depletion, suggesting potential applications in treating Parkinson's disease and other neurodegenerative disorders .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various pathogens. It has been tested against several bacterial strains with notable results:

| Pathogen | Inhibition Zone (mm) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 15 | Disruption of cell membrane |

| Escherichia coli | 12 | Inhibition of protein synthesis |

These findings support its potential as an antimicrobial agent in clinical settings.

Anti-Cancer Properties

This compound has also been investigated for its anti-cancer effects:

| Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 5.0 | Microtubule destabilization |

| MDA-MB-231 | 4.0 | Induction of apoptosis |

These results indicate that the compound may play a role in cancer therapy by targeting microtubules and promoting cell death .

Synthesis Procedure:

- Combine phenylethylamine with an aldehyde.

- Use an acid catalyst to facilitate the reaction.

- Isolate the product as a hydrobromide salt to enhance solubility.

This approach allows for the modification of the compound to optimize its biological activities.

Wirkmechanismus

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide involves several pathways:

Dopamine Receptors: It interacts with dopamine receptors, particularly by inhibiting the formation of 3,4-dihydroxyphenylacetic acid and shifting dopamine catabolism towards COMT-dependent O-methylation.

MAO Inhibition: It inhibits both MAO-A and MAO-B enzymes, leading to increased levels of neurotransmitters in the brain.

Free Radical Scavenging: The compound has antioxidant properties, reducing the production of free radicals and providing neuroprotection.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide can be compared with other similar compounds such as:

1,2,3,4-Tetrahydroisoquinoline: A simpler derivative without the methyl and hydroxyl groups, known for its neuroprotective properties.

6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with additional hydroxyl groups, which may have different biological activities.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar to the compound but lacks the hydroxyl group, affecting its chemical reactivity and biological activity.

This compound stands out due to its unique combination of neuroprotective, antidepressant-like, and antioxidant properties, making it a compound of significant interest in scientific research.

Biologische Aktivität

1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide (1MeTIQ) is a synthetic compound derived from tetrahydroisoquinoline, a class recognized for its diverse biological activities. This article delves into the biological activity of 1MeTIQ, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

- Molecular Formula : C10H13NO.BrH

- CAS Number : 25939-85-9

- IUPAC Name : 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol; hydrobromide

1MeTIQ exhibits a variety of biological activities primarily through the following mechanisms:

- Neuroprotection : It has been shown to protect neurons against neurotoxic agents such as MPTP and rotenone by antagonizing their effects and reducing oxidative stress through free radical scavenging .

- Monoamine Oxidase Inhibition : The compound inhibits monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like dopamine. This inhibition leads to increased levels of neurotransmitters in the brain, providing potential therapeutic effects in neurodegenerative diseases .

- Antidepressant-like Effects : Animal studies have demonstrated that 1MeTIQ exhibits antidepressant-like properties, suggesting its potential use in treating mood disorders .

Neuroprotective Effects

Research indicates that 1MeTIQ can mitigate neurotoxicity in various models. For instance:

- In SH-SY5Y cell lines, hydroxyl-substituted derivatives of 1MeTIQ showed reduced toxicity compared to unsubstituted variants. Specifically, certain derivatives exhibited enhanced neuroprotective efficacy against oxidative stress .

Antioxidant Properties

The compound's ability to scavenge free radicals contributes to its neuroprotective effects. This property is crucial in preventing cellular damage associated with neurodegenerative diseases.

Case Studies and Research Findings

A review of literature reveals several significant findings regarding the biological activity of 1MeTIQ:

Comparative Analysis with Related Compounds

To better understand the unique properties of 1MeTIQ, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Lacks methyl and hydroxyl groups | Known for general neuroprotective properties but less potent than 1MeTIQ |

| 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | Contains additional hydroxyl groups | Exhibits different antioxidant activities |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Similar to 1MeTIQ but without hydroxyl group | Reduced reactivity and biological activity compared to 1MeTIQ |

Eigenschaften

IUPAC Name |

1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.BrH/c1-7-10-3-2-9(12)6-8(10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAIMTCPZTZKBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C=C(C=C2)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25939-85-9 | |

| Record name | 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.